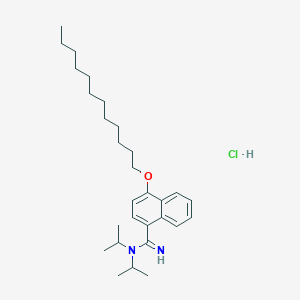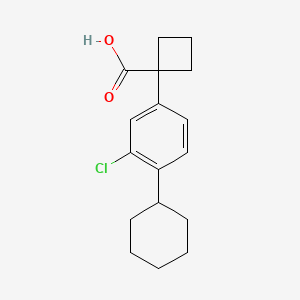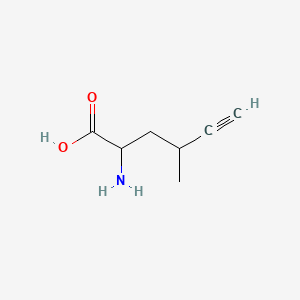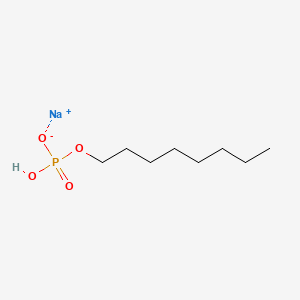
Sodium octyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium octyl hydrogen phosphate is an organophosphate compound with the chemical formula C8H17NaO4P. It is a surfactant and emulsifying agent commonly used in various industrial and research applications. The compound consists of an octyl group attached to a phosphate moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium octyl hydrogen phosphate can be synthesized through the esterification of octanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating octanol and phosphoric acid in the presence of a catalyst, such as sulfuric acid, to form octyl phosphate. The resulting product is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where octanol and phosphoric acid are mixed and heated under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and distillation processes to obtain a high-purity compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of octanol and phosphoric acid.
Oxidation: The compound can be oxidized to form octyl phosphate and other oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the octyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkylating or arylating agents in the presence of suitable catalysts.
Major Products Formed:
Hydrolysis: Octanol and phosphoric acid.
Oxidation: Octyl phosphate and other oxidized derivatives.
Substitution: Various alkyl or aryl phosphates.
Applications De Recherche Scientifique
Sodium octyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of sodium octyl hydrogen phosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in various applications, such as enhancing the solubility of hydrophobic compounds in aqueous media and stabilizing emulsions in formulations.
Molecular Targets and Pathways:
Cell Membranes: this compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Enzymatic Reactions: The compound can influence enzymatic reactions by modifying the local environment and substrate availability.
Comparaison Avec Des Composés Similaires
Sodium octyl hydrogen phosphate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate: Another surfactant with a longer alkyl chain, commonly used in laboratory and industrial applications.
Sodium lauryl phosphate: Similar in structure but with a lauryl group instead of an octyl group, used in detergents and personal care products.
Sodium cetyl phosphate: Contains a cetyl group and is used in cosmetics and skincare products.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various fields.
Propriétés
Numéro CAS |
30410-34-5 |
|---|---|
Formule moléculaire |
C8H18NaO4P |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
sodium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
Clé InChI |
KOJSOGZMZDBNPG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


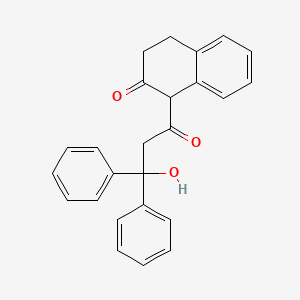
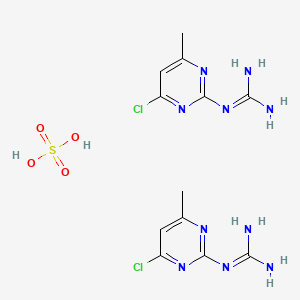
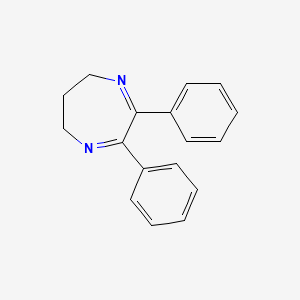
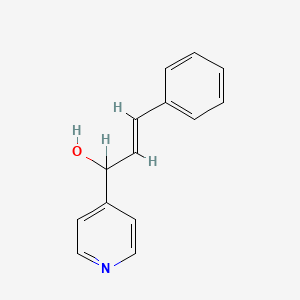
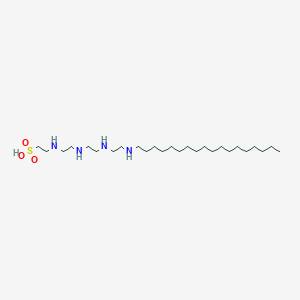

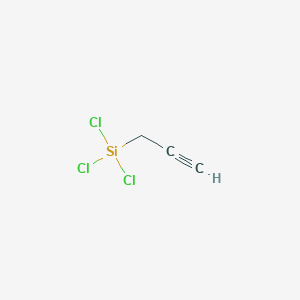
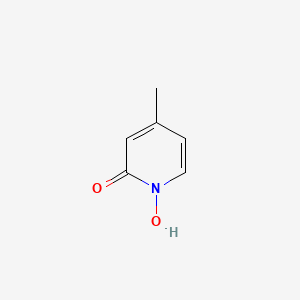

![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
